Periandrin V

Descripción general

Descripción

Periandrin V is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are glycosylated derivatives of triterpene sapogenins, which are known for their diverse biological activities. This compound is particularly notable for its intense sweetness, being approximately 200 times sweeter than sucrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Periandrin V is typically extracted from plants of the genus Periandra. The extraction process involves the use of solvents under low-temperature conditions to minimize impurities . The crude extract is then purified through various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification. Advances in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .

Análisis De Reacciones Químicas

Types of Reactions: Periandrin V undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the glycosidic moiety of this compound.

Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycosylated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various glycosyl donors under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Periandrin V has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene saponins.

Biology: Investigated for its potential as a natural sweetener and its effects on taste receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the food industry as a high-intensity sweetener

Mecanismo De Acción

Periandrin V exerts its effects primarily through its interaction with taste receptors. The compound binds to sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Glycyrrhizin: Another triterpene saponin known for its sweetness and medicinal properties.

Stevioside: A diterpene glycoside used as a natural sweetener.

Mogroside V: A triterpene glycoside with intense sweetness

Uniqueness of Periandrin V: this compound is unique due to its specific glycosylation pattern, which contributes to its high sweetness intensity and distinct biological activities. Unlike other sweeteners, this compound contains a terminal xylose moiety instead of glucuronic acid, which enhances its sweetness .

Actividad Biológica

Periandrin V is a triterpene saponin derived from the roots of Periandra dulcis, commonly known as Brazilian licorice. This compound is notable for its intense sweetness, approximately 200 times sweeter than sucrose, and possesses various biological activities that have garnered significant scientific interest. This article provides an in-depth examination of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.

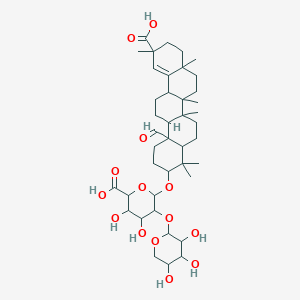

Chemical Structure and Properties

This compound is characterized by its unique glycosylation pattern, specifically containing a terminal xylose moiety instead of glucuronic acid. This structural feature contributes to its high sweetness intensity and distinct biological effects. The chemical structure can be represented as:

The biological activity of this compound is primarily mediated through its interaction with taste receptors and various signaling pathways:

- Taste Receptor Interaction : this compound binds to the sweet taste receptors (TAS1R2 and TAS1R3) on the tongue, triggering the perception of sweetness. This interaction is crucial for its application as a natural sweetener in food products .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound exhibits anticancer properties by influencing cellular signaling pathways associated with tumor growth and proliferation. However, further research is needed to elucidate the specific mechanisms involved .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Sweetness Comparison Study : A study demonstrated that this compound exhibits a relative sweetness (RS) value significantly higher than other common sweeteners, making it a viable alternative for sugar substitutes in food technology .

- Anti-inflammatory Research : In vitro studies have shown that extracts containing this compound can reduce pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity Assessment : Research involving cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, warranting further investigation into its mechanisms and potential clinical applications .

Propiedades

IUPAC Name |

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFKHHCPIGSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934506 | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152464-84-1 | |

| Record name | Periandrin V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

300 °C | |

| Record name | Periandrin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039591 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.